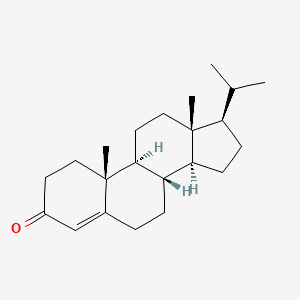

20-Methylpregn-4-ene-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38388-19-1 |

|---|---|

Molecular Formula |

C22H34O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H34O/c1-14(2)18-7-8-19-17-6-5-15-13-16(23)9-11-21(15,3)20(17)10-12-22(18,19)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18+,19-,20-,21-,22+/m0/s1 |

InChI Key |

ATVHBCDLGLNZIR-GFJXEVPCSA-N |

SMILES |

CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Synonyms |

20-methylpregn-4-ene-3-one 23,24-dinor-4-cholen-3-one guneribone |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 20 Methylpregn 4 Ene 3 One

Chemoenzymatic and Microbial Transformation Approaches for 20-Methylpregn-4-ene-3-one Synthesis

The biotransformation of sterols using microorganisms is a cornerstone of the modern steroid industry, offering high specificity and environmentally benign reaction conditions compared to purely chemical methods. davidmoore.org.ukfrontiersin.org This approach is particularly vital for cleaving the complex side chain of natural sterols to yield valuable pregnane-type intermediates.

Phytosterols (B1254722), which are abundant and readily available from plant sources like soybeans, are the primary starting materials for the microbial synthesis of steroid intermediates, including 20-methylpregnane derivatives. frontiersin.orgresearchgate.net The typical phytosterol mixture includes β-sitosterol, stigmasterol, and campesterol. d-nb.info The microbial conversion of these sterols involves the selective degradation of the aliphatic side chain at C17, while leaving the core steran nucleus intact. frontiersin.orgnih.gov This process has become the dominant industrial strategy, largely replacing methods that relied on diosgenin. frontiersin.orgresearchgate.net

The compound 21-hydroxy-20-methylpregn-4-en-3-one (B1587934) is a key intermediate derived from the degradation of phytosterols. nih.gov Its production via fermentation and subsequent side-chain cleavage has been established as a viable route for generating precursors for other high-value steroids. researchgate.net For instance, research has demonstrated the development of a novel synthetic pathway to produce ursodeoxycholic acid (UDCA) starting from the commercially available, plant-source-derived (20S)-21-hydroxy-20-methylpregn-4-en-3-one. researchgate.netsigmaaldrich.comnih.gov

Actinobacteria, particularly species from the genus Mycobacterium, are central to the industrial bioconversion of sterols. frontiersin.orgmdpi.com Mycobacterium neoaurum is a well-studied, non-pathogenic, fast-growing species with a robust capacity for steroid degradation, making it a model organism for these processes. d-nb.infomdpi.com Genetically engineered strains of M. neoaurum are frequently used as "cell factories" to transform phytosterols into specific, valuable intermediates. mdpi.com

For example, metabolically engineered M. neoaurum has been developed for the high-efficiency bioconversion of phytosterol directly to 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC). nih.gov By deleting genes responsible for further degradation of the steroid nucleus and enhancing key enzymatic steps, researchers have been able to channel the metabolic flux towards the desired C22 product. nih.govresearchgate.net In one study, a metabolically engineered M. neoaurum strain achieved a 96.7% molar yield of 4-HBC from phytosterol in a micro-emulsion system designed to improve substrate solubility. nih.gov

Pseudomonas species also play a role in steroid bioconversions. researchgate.netfortunejournals.com For instance, Pseudomonas putida has been shown to effectively cleave the side chain of various corticosteroids. fortunejournals.com A specific strain, Pseudomonas putida ST-491, was found to convert lithocholic acid into various steroid intermediates, including a 22-aldehyde steroid (pregna-1,4-dien-3-on-20-al), demonstrating its capability to perform side-chain cleavage to produce pregnane-type structures. oup.com

The microbial conversion of phytosterols into pregnane (B1235032) derivatives is a multi-step enzymatic process. Key enzymes involved in this pathway include:

Enoyl-CoA Hydratase (EchA) : This class of enzymes is involved in the β-oxidation pathway that degrades the sterol side chain. Specifically, enhancing the expression of certain enoyl-CoA hydratases (like EchA19 in one study) has been shown to be crucial for directing the synthesis towards 21-hydroxy-20-methylpregn-4-en-3-one. nih.govresearchgate.net

3-ketosteroid-Δ¹-dehydrogenase (KstD) : This enzyme is responsible for introducing a double bond at the C1-C2 position of the steroid A-ring, leading to the formation of intermediates like androst-1,4-diene-3,17-dione (ADD) from androst-4-ene-3,17-dione (AD). d-nb.info To accumulate intermediates like this compound, which retain the Δ⁴-3-keto structure, the genes encoding KstD are often deleted or inactivated in industrial strains. nih.govresearchgate.netmdpi.com Researchers have identified and characterized several novel isoenzymes of KstD in M. neoaurum to create more efficient production strains by preventing the formation of unwanted by-products. nih.gov

The coordinated action of these and other enzymes, such as 3-ketosteroid 9α-hydroxylase (Ksh) which is also typically knocked out to prevent ring degradation, allows for the controlled breakdown of the phytosterol side chain to yield the desired C22 pregnane intermediate. nih.govd-nb.infomdpi.com

Total Synthesis and Semisynthetic Strategies for this compound and its Analogs

While biotransformation is a dominant method for producing steroid intermediates from natural sources, chemical synthesis provides an alternative and often complementary approach, allowing for the creation of analogs and precise structural modifications that may not be accessible through microbial pathways. uva.nl

Semisynthetic routes often start from readily available steroid precursors. For example, this compound can be conceptually derived from 3-oxopregn-4-ene-20-carbaldehyde. chemicalbook.com Another documented approach involves the chemical modification of 21-hydroxy-20-methylpregn-4-en-3-one, which is itself produced via fermentation. researchgate.netsigmaaldrich.com This intermediate can be oxidized to an aldehyde, which then serves as a versatile precursor for further chemical transformations.

Achieving the correct stereochemistry, particularly at the C20 position, is a critical challenge in the synthesis of 20-methylpregnane derivatives. The configuration at this chiral center significantly influences the biological properties of the final molecule.

Several strategies have been developed to control this stereochemistry. One approach involves the stereocontrolled protonation of a lactone enolate intermediate derived from a 17-oxo-steroid. psu.edu This method can selectively generate the desired (20R) configuration. psu.edu Another study reported a synthesis of both (20R)- and (20S)-methyl esters of a related cholatrienoate starting from a (20S)-aldehyde, which involved an initial epimerization step at C20 to access the (20R) series. researchgate.net

In the synthesis of analogs, reductive amination of a 20-formylpregnane with a chiral amine, such as (S)-1-phenylethylamine, followed by reduction, has been used to induce the desired 20S stereochemistry with high enantiomeric excess. However, reaction conditions must be carefully controlled, as high temperatures during certain steps, like silylation, can risk epimerization at the C20 center.

A major challenge in the microbial production of this compound derivatives is the formation of by-products. Industrial strains can accumulate impurities analogous to the desired product, which complicates extraction and purification. researchgate.net For instance, during the production of androst-4-ene-3,17-dione (AD), 21-hydroxy-20-methylpregn-4-en-3-one (BA) can be a significant by-product. d-nb.infomdpi.com Innovations in metabolic engineering, such as the targeted knockout of genes for enzymes like KstD and Ksh, are crucial for minimizing these by-products and maximizing the yield of the desired intermediate. nih.govmdpi.com

Another significant challenge is the poor water solubility of steroid substrates like phytosterols. researchgate.netnih.gov This limits their bioavailability to the microbial cells. Innovative solutions include the development of micro-emulsion systems, using agents like soybean oil and cyclodextrins, which have been shown to dramatically improve substrate solubility and lead to higher product titers and yields in batch fermentations. nih.govresearchgate.net In one optimized process, this approach led to the production of 39.5 g/L of 4-HBC from 50 g/L of phytosterol. nih.gov

On the chemical synthesis front, innovations focus on developing more efficient and selective reactions. For example, in a multi-step synthesis of ursodeoxycholic acid from a 20-methylpregnane precursor, process optimization was critical. By modifying the reaction feeding protocol during a Horner-Wadsworth-Emmons reaction, researchers significantly improved reaction selectivity and increased the yield from 79.1% to 90.8%. researchgate.net

Data Tables

Table 1: Microbial Strains in the Bioconversion to Pregnane Derivatives

| Microbial Strain | Precursor | Product(s) | Key Findings | Reference(s) |

| Mycobacterium neoaurum (Metabolically Engineered) | Phytosterol | 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC) | Achieved 96.7% molar yield and 39.5 g/L of 4-HBC by deleting unwanted enzymatic pathways and using a micro-emulsion system. | nih.gov |

| Pseudomonas putida MTCC 1259 | Hydrocortisone Succinate | Side-chain cleaved products | Demonstrated effective side-chain cleavage of corticosteroids. | fortunejournals.com |

| Pseudomonas putida ST-491 | Lithocholic Acid | Androst-4-ene-3,17-dione, Androsta-1,4-diene-3,17-dione, Pregna-1,4-dien-3-on-20-al | Converted 60% of the substrate to 17-keto or 22-aldehyde steroids in a two-phase solvent system. | oup.com |

| Mycobacterium neoaurum HGMS2 | Phytosterol | 4-Androstene-3,17-dione (4-AD) and 21-hydroxy-20-methylpregn-4-en-3-one (BA) | Identified as an efficient 4-AD producer, with BA as a notable by-product. | d-nb.info |

Table 2: Key Enzymes in the Biosynthesis of this compound Derivatives

| Enzyme | Function in Steroid Metabolism | Role in Synthesis of 20-Methylpregnane Derivatives | Reference(s) |

| Cholesterol Oxidase (ChOx) | Oxidation of 3β-hydroxyl group and isomerization of Δ⁵ bond. | Enhanced expression improves entry of sterols into the degradation pathway, boosting overall conversion. | nih.govresearchgate.net |

| Enoyl-CoA Hydratase (EchA) | Hydration step in the β-oxidation of the sterol side chain. | Overexpression of specific EchA enzymes is critical for directing the metabolic pathway towards C22 pregnane products. | nih.govresearchgate.net |

| 3-ketosteroid-Δ¹-dehydrogenase (KstD) | Introduces a C1-C2 double bond in the A-ring. | Genes are knocked out to prevent the formation of Δ¹,⁴-diene by-products and accumulate the desired Δ⁴-3-keto structure. | nih.govd-nb.infomdpi.com |

| 3-ketosteroid 9α-hydroxylase (Ksh) | Hydroxylates the C9 position, initiating ring B cleavage. | Genes are knocked out to prevent degradation of the steroid nucleus, thereby preserving the core structure. | nih.govd-nb.infomdpi.com |

Proposed Biosynthetic Routes and Intermediates in Steroidogenesis Leading to Pregnane Structures

The biosynthesis of pregnane-based steroids is a fundamental process in many organisms, originating from cholesterol. While the canonical pathways leading to common pregnane derivatives like progesterone (B1679170) are well-documented, the specific biosynthetic route to this compound is not fully elucidated and is not considered part of the primary human steroidogenic pathway. However, based on microbial steroid transformations and known biochemical reactions, a plausible biosynthetic route can be proposed.

The foundational steps of steroidogenesis are conserved across various species and begin with the conversion of cholesterol to pregnenolone (B344588). This reaction is the rate-limiting step in steroid hormone production and is catalyzed by the enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme. nih.govglowm.com Pregnenolone then serves as the central precursor for the synthesis of all other steroid hormones.

From pregnenolone, the pathway to pregnane structures with a 4-ene-3-one configuration, characteristic of this compound, proceeds via the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme converts pregnenolone into progesterone, a key intermediate with the requisite pregn-4-ene-3-one backbone. nih.gov

The introduction of a methyl group at the C20 position is not a standard reaction in mammalian steroidogenesis. However, evidence from microbial biotechnology suggests that microorganisms, particularly species of Mycobacterium, are capable of modifying the side chain of steroids. For instance, the related compound 21-Hydroxy-20-methylpregn-4-en-3-one has been identified as a by-product in the microbial bioconversion of sterols. This indicates the existence of enzymatic machinery in these organisms capable of such modifications.

It is proposed that the biosynthesis of this compound from a standard pregnane precursor like progesterone occurs via a microbial enzymatic pathway. This hypothetical pathway would likely involve an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. SAM is a common co-substrate in biological methylation reactions, providing the methyl group that is transferred to the substrate. nih.govmdpi.com

The proposed biosynthetic pathway would proceed as follows:

Cholesterol to Pregnenolone: The process initiates with the conversion of cholesterol to pregnenolone by CYP11A1. nih.govglowm.com

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone by the enzyme 3β-HSD. nih.gov

Progesterone to a C20-enol or enolate intermediate: For methylation to occur at the C20-carbonyl, the enzyme would likely need to generate a nucleophilic intermediate, such as an enolate.

C20-Methylation: A putative microbial steroid C20-methyltransferase would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C20 position of the pregnane precursor, yielding this compound.

The key intermediates in this proposed pathway are outlined in the table below.

Table 1: Key Intermediates in the Proposed Biosynthetic Pathway to this compound

| Intermediate Compound | Precursor | Key Enzyme(s) | Resulting Product |

| Pregnenolone | Cholesterol | CYP11A1 (Cholesterol side-chain cleavage enzyme) | Pregnenolone |

| Progesterone | Pregnenolone | 3β-HSD (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase) | Progesterone |

| This compound | Progesterone | Proposed microbial steroid C20-methyltransferase | This compound |

Table 2: Enzymes and Their Roles in the Proposed Pathway

| Enzyme | Abbreviation | Function |

| Cytochrome P450 11A1 | CYP11A1 | Catalyzes the conversion of cholesterol to pregnenolone. glowm.com |

| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase | 3β-HSD | Catalyzes the conversion of pregnenolone to progesterone. nih.gov |

| Steroid C20-methyltransferase | - | A proposed microbial enzyme that catalyzes the methylation of the C20 position of a pregnane precursor using SAM. |

Molecular Interactions and Biochemical Mechanisms of 20 Methylpregn 4 Ene 3 One

Ligand-Receptor Binding Dynamics of 20-Methylpregn-4-ene-3-one

The interaction of this compound with cellular receptors is fundamental to its biological activity. As a pregnane-class steroid, its primary mode of action is anticipated to be through binding with members of the nuclear receptor superfamily.

Direct experimental studies detailing the binding affinity and dynamics of this compound with specific nuclear receptors like the Glucocorticoid Receptor (GR) and Progesterone (B1679170) Receptor (PR) are not extensively available in the current body of scientific literature. However, given that the compound is recognized as an impurity of progesterone, its interaction with the Progesterone Receptor is highly probable chemicalbook.comnih.gov.

The general mechanism for steroid hormones and their synthetic analogs involves binding to these intracellular receptors chemicalbook.com. For the Progesterone Receptor, the binding of a ligand like progesterone induces a significant conformational change in the receptor protein bioscientifica.comwikipedia.org. This transformation causes the dissociation of associated heat shock proteins, which keep the receptor in an inactive state oup.com. Following this, the activated receptor-ligand complexes form dimers bioscientifica.com. These dimers then translocate into the cell nucleus, where they bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes, thereby modulating gene transcription bioscientifica.comoup.com. The actions of progesterone and its analogs are mediated by at least two main PR isoforms, PR-A and PR-B, which can have different functions in various tissues tandfonline.com.

While specific data on analogs of this compound is limited, the study of related pregnane (B1235032) derivatives provides insight into the principles of allosteric modulation and receptor conformation. Allosteric modulators bind to sites on a receptor that are distinct from the primary (orthosteric) ligand-binding pocket nih.govtue.nl. This binding can alter the receptor's conformation, thereby influencing the binding affinity or efficacy of the primary ligand nih.gov.

For nuclear receptors, allosteric binding sites have been identified, including the activation function 2 (AF-2) site, which is crucial for the recruitment of coactivator proteins nih.govtue.nl. The specific conformation adopted by a nuclear receptor upon ligand binding determines whether it recruits co-activators (leading to gene activation) or co-repressors (leading to gene repression) researchgate.net. Different ligands, such as agonists versus antagonists, induce distinct conformational changes. For instance, studies on the progesterone receptor have shown that antagonist binding can promote a conformation that is different from that induced by an agonist, thereby preventing the receptor from effectively activating gene transcription researchgate.net. The Pregnane X Receptor (PXR), another nuclear receptor that binds pregnane derivatives, is also known to be a target for allosteric modulation, providing a model for how such interactions can offer novel ways to control receptor activity nih.govnih.govresearchgate.net.

Enzymatic Biotransformation and Metabolism of this compound

The metabolic fate of this compound is determined by various enzymatic processes. Research, particularly using microbial models, has elucidated several key biotransformation pathways.

Microbial biotransformation studies have shown that this compound and related steroid precursors can undergo significant oxidative modifications. In engineered strains of Mycolicibacterium neoaurum, phytosterols (B1254722) can be converted into hydroxylated derivatives of the parent compound. A key oxidative pathway is the introduction of a hydroxyl group at the C-9 position, leading to the formation of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP). Another significant oxidative reaction is dehydrogenation, which introduces a double bond between C-1 and C-2, converting 21-hydroxy-20-methyl-pregna-4-ene-3-one into its derivative, 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP).

The biotransformation of this compound is facilitated by a suite of steroid-modifying enzymes. The hydroxylation at the C-9 position is catalyzed by a 3-ketosteroid-9-hydroxylase (KshA). The dehydrogenation process to create the C-1/C-2 double bond is carried out by 3-ketosteroid-Δ1-dehydrogenase (KSTD). The metabolism and accumulation of C22 steroids like this compound versus C19 steroids are influenced by the activity of 17β-hydroxysteroid dehydrogenase (Hsd4A). By genetically modifying these enzymatic pathways in microorganisms, researchers can direct the metabolic flux towards the production of specific desired steroid intermediates.

In research utilizing genetically engineered strains of Mycolicibacterium neoaurum, this compound (also referred to as 21-hydroxy-20-methyl-pregna-4-ene-3-one or 4-HP) often appears as a key intermediate or by-product. When the metabolic pathways for steroid nucleus degradation and C19 steroid formation are blocked (e.g., via knockout of KshA and Hsd4A genes), the biotransformation of phytosterols can be channeled to yield C22 steroids. In such models, 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP) is often the main product, with this compound remaining as a significant by-product. Further metabolic engineering can lead to the production of other valuable derivatives.

Table 1: Key Metabolites of this compound in Mycolicibacterium neoaurum Models

| Metabolite/By-product | Chemical Name | Abbreviation | Metabolic Process | Research Context |

|---|---|---|---|---|

| 21-hydroxy-20-methyl-pregna-1,4-dien-3-one | (20S)-21-Hydroxy-20-methylpregna-1,4-dien-3-one | 1,4-HP | Δ1-Dehydrogenation | Main product in KshA/Hsd4A knockout strains. |

| 9,21-dihydroxy-20-methyl-pregna-4-en-3-one | (20S)-9,21-Dihydroxy-20-methylpregna-4-en-3-one | 9-OH-4-HP | 9α-Hydroxylation | Valuable steroid derivative produced in engineered strains. |

Molecular Signaling Cascades and Gene Expression Regulation Influenced by this compound

While specific signaling cascades and gene expression changes directly regulated by this compound are not documented in the available research, the actions of related synthetic progestins are known to be mediated through both genomic and non-genomic pathways. These mechanisms generally involve interaction with intracellular steroid receptors, which then modulate downstream cellular processes.

Non-genomic actions of steroids are characterized by their rapid onset, occurring within seconds to minutes, and are independent of gene transcription and protein synthesis. These effects are often initiated at the cell membrane. For synthetic progestins, these rapid signaling events can involve the activation of various protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Table 1: Potential Non-Genomic Signaling Pathways for Pregnane Derivatives

| Signaling Pathway | Potential Effectors | Putative Cellular Outcome |

| MAPK/ERK Cascade | Ras, Raf, MEK, ERK | Cell proliferation, differentiation |

| PI3K/Akt Pathway | PI3K, PDK1, Akt | Cell survival, growth, metabolism |

| Ion Channels | Ca2+, K+, Cl- channels | Changes in membrane potential, intracellular ion concentration |

| G-protein Coupled Receptors | Various GPCRs | Activation of second messenger systems (e.g., cAMP) |

This table is illustrative of general steroid actions and is not based on specific data for this compound.

The genomic actions of steroid hormones are mediated by their binding to intracellular receptors that function as ligand-activated transcription factors. For pregnane derivatives, a key receptor is the Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily. Upon ligand binding, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as pregnane X receptor response elements (PXREs) in the promoter regions of target genes.

This binding event modulates the transcription of genes involved in a variety of processes, including drug metabolism and transport. The transcriptional activity of the PXR/RXR heterodimer is further regulated by its interaction with a suite of coactivator and corepressor proteins. Coactivators, such as those of the p160 family (e.g., SRC-1, GRIP-1/TIF-2, and AIB-1/ACTR), enhance transcription by recruiting histone acetyltransferases (HATs) and other components of the transcriptional machinery. Conversely, corepressors, such as NCoR and SMRT, inhibit transcription by recruiting histone deacetylases (HDACs).

The specific genes regulated by this compound and the precise cofactors it recruits to the PXR complex are not detailed in the available scientific literature.

Table 2: Key Proteins in PXR-Mediated Transcriptional Regulation

| Protein Class | Examples | Function |

| Nuclear Receptor | Pregnane X Receptor (PXR) | Ligand-activated transcription factor |

| Dimerization Partner | Retinoid X Receptor (RXR) | Forms a heterodimer with PXR |

| Coactivators | SRC-1, GRIP-1/TIF-2, AIB-1/ACTR | Enhance transcriptional activity |

| Corepressors | NCoR, SMRT | Inhibit transcriptional activity |

| Target Genes | Cytochrome P450 enzymes (e.g., CYP3A4), Transporters (e.g., MDR1) | Involved in xenobiotic and endobiotic metabolism |

This table represents the general mechanism of PXR activation and is not based on specific findings for this compound.

Advanced Analytical and Spectroscopic Characterization of 20 Methylpregn 4 Ene 3 One in Research

Chromatographic Techniques for Separation and Quantification of 20-Methylpregn-4-ene-3-one and its Analogs

Chromatography is fundamental to the analysis of steroids, enabling the separation of complex mixtures into individual components for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the concentration of this compound and related pregnane (B1235032) steroids. tcichemicals.comnih.gov Reversed-phase (RP) HPLC is the most common modality, prized for its efficiency in separating moderately polar to nonpolar compounds like steroids. acs.org

Methodologies typically employ a C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic selectivity for steroid skeletons. google.comgoogle.com Gradient elution is often preferred to achieve optimal separation of the target compound from closely related impurities or analogs. A common mobile phase system consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, with the gradient involving a progressive increase in the organic solvent concentration. acs.org For instance, a gradient might start with 40-60% methanol in water and increase over the course of the analysis. google.comnih.gov Detection is most frequently accomplished using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in the A-ring of this compound (the pregn-4-en-3-one (B73113) moiety) exhibits strong absorbance around 240-254 nm. nih.gov

These HPLC methods are validated to ensure they are fit for purpose, providing a reliable means for routine quality control and the quantitative analysis of the active ingredient and any related substances. china-sinoway.com The purity of this compound is often reported as a percentage based on the peak area determined by HPLC analysis. china-sinoway.com

Table 1: Typical HPLC Parameters for Pregnane Steroid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column. |

| Elution Mode | Gradient | Improves resolution of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at ~240-254 nm | Quantifies compounds with UV chromophores. |

| Temperature | 40-45 °C | Ensures reproducibility of retention times. google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for identifying and quantifying steroids and their metabolites in biological samples. tandfonline.commdpi.com Due to the low volatility and thermal instability of many steroids, a derivatization step is typically required prior to GC analysis. tandfonline.comacs.org This chemical modification increases the volatility and thermal stability of the analytes. tandfonline.com

Common derivatization procedures for steroids like this compound involve a two-step process. First, keto groups are converted to methoxime (MO) derivatives using methoxylamine HCl. restek.com Subsequently, hydroxyl groups are silylated to form trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). restek.commdpi.comnih.gov This process prevents the enolization of keto-groups and makes the molecule suitable for GC analysis. mdpi.com

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column, which often has a 100% dimethylpolysiloxane stationary phase. restek.com The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The resulting mass spectrum, characterized by specific molecular ions and fragmentation patterns, acts as a chemical fingerprint for structural confirmation. nih.gov GC-MS is invaluable for metabolite profiling, as it can separate and identify a wide array of steroid metabolites in a single run, aiding in the elucidation of metabolic pathways. acs.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the complete structural elucidation of organic molecules, including this compound and its derivatives. phcogj.comrsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule (stereochemistry). rsc.orgresearchgate.net

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. For this compound, key signals in the ¹H NMR spectrum would include the olefinic proton at C-4, and the characteristic methyl signals. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon (C-3), the olefinic carbons (C-4 and C-5), and the other carbons of the steroid nucleus.

2D NMR: When 1D spectra are complex or overlapping, 2D NMR experiments are essential to resolve ambiguities and establish the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (vicinal coupling). It is used to trace out proton-proton spin systems within the molecule, for example, through the fused ring systems of the steroid core. emerypharma.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. emerypharma.compressbooks.pub This is a crucial step in assigning the carbon skeleton by linking the already-identified proton signals to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgtandfonline.com This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents and the fusion of the steroid rings. mdpi.comacgpubs.orgmdpi.com

Table 2: Function of Key 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY | Shows ¹H-¹H through-bond correlations (2-3 bonds) | Maps out coupled protons within each ring of the steroid nucleus. rsc.org |

| HSQC | Shows direct ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached, known proton signals. pressbooks.pub |

| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds) | Connects molecular fragments and confirms the position of non-protonated carbons. mdpi.com |

| NOESY | Shows ¹H-¹H through-space correlations (proximity) | Determines the 3D structure and relative stereochemistry of the molecule. mdpi.com |

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. americanpharmaceuticalreview.comsterlingpharmasolutions.com When coupled with chromatographic techniques like LC or GC, it becomes a highly sensitive and specific tool for analysis. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and large molecules like steroids, as it typically produces intact molecular ions with minimal fragmentation. nih.govnih.gov When analyzing pregnane derivatives like this compound in positive ion mode, ESI-MS generally yields a prominent protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.govbioscientifica.com The mass of this ion provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRESIMS) elevates this analysis by measuring the mass of the ions with extremely high accuracy (typically to within 5 parts per million). americanpharmaceuticalreview.comsterlingpharmasolutions.com This precision allows for the unambiguous determination of the elemental formula of the compound. nih.govuni-duesseldorf.de For example, HRESIMS can confidently distinguish between this compound (C₂₂H₃₄O₂) and other potential isobaric (same nominal mass) impurities. This capability is indispensable for impurity profiling, where the elemental composition of unknown, low-level components must be determined to identify them. americanpharmaceuticalreview.comresearchgate.netsciex.com By comparing the accurate mass of an impurity to a database of known compounds or by interpreting its fragmentation pattern, its structure can be proposed or confirmed. nih.gov

X-ray Crystallography for Three-Dimensional Structural Analysis of this compound and its Complexes

X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not publicly available, a wealth of information exists for its parent compound, progesterone (B1679170), and other closely related pregnane steroids. This data provides a robust framework for understanding the expected solid-state conformation of this compound, including the geometry of its steroid nucleus and the influence of the C20-methyl group on the side-chain orientation.

The crystal structure of progesterone complexed with the ligand-binding domain (LBD) of the human progesterone receptor (PR) has been determined at high resolution (1.8 Å), providing critical insights into ligand recognition and receptor activation. nih.govrcsb.org These studies show that the progesterone molecule is almost entirely encapsulated within a hydrophobic pocket of the receptor. pnas.org Specific hydrogen bonds and numerous van der Waals contacts anchor the steroid in a precise orientation.

The addition of a methyl group at the C20 position, as in this compound, is expected to influence the conformation and flexibility of the acetyl side chain at C17. Analysis of progesterone derivatives indicates that the orientation of this side chain is a critical determinant of receptor binding and biological activity. For instance, modifications at or near the C17 side chain can significantly alter binding affinity. drugbank.com The C20-methyl group would likely introduce steric hindrance that favors a particular rotamer of the side chain, potentially influencing its interaction with amino acid residues within the receptor's binding pocket.

In the progesterone-PR complex, the A-ring's 3-oxo group acts as a hydrogen bond acceptor, forming a crucial interaction with a glutamine residue (Gln725) and an arginine residue (Arg766) in the binding pocket. nih.gov The D-ring end of the steroid, including the C20-keto group, also forms important contacts. The hydrophobic core of the steroid makes extensive van der Waals contacts with numerous nonpolar residues lining the pocket. pnas.org

The crystal structure of the human PR LBD has also been solved in complex with other progestins, such as levonorgestrel. rcsb.orgpdbj.org These structures reinforce the understanding of how the flexible C- and D-rings and the C17 substituent of various progestins adapt to the binding pocket, and how specific residues, such as Met909, are key for receptor activation. rcsb.orgpdbj.org

By analogy, this compound would be expected to bind within the progesterone receptor in a similar manner to progesterone. The steroid nucleus would align along the hydrophobic cavity, with its 3-oxo group forming the critical hydrogen bonds at the A-ring end. The altered steric profile of the C17 side chain due to the C20-methyl group would modulate the interactions at the D-ring end of the pocket, potentially affecting the stability of the active receptor conformation.

Detailed crystallographic parameters for progesterone, which serve as a foundational model for this compound, are presented below. These tables summarize the typical unit cell dimensions and refinement statistics obtained from single-crystal X-ray diffraction studies.

Table 1: Representative Crystallographic Data for Progesterone

| Parameter | Value | Reference |

| PDB ID | 1A28 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 1.80 Å | rcsb.org |

| Space Group | P 21 21 21 | rcsb.org |

| Unit Cell (a, b, c) [Å] | 57.07, 85.80, 107.54 | rcsb.org |

| Unit Cell (α, β, γ) [°] | 90.00, 90.00, 90.00 | rcsb.org |

| R-Value Work | 0.191 | rcsb.org |

| R-Value Free | 0.227 | rcsb.org |

This table presents data for the human progesterone receptor ligand-binding domain in complex with progesterone.

Table 2: Crystallographic Data for Progesterone Cocrystal

| Parameter | Value | Reference |

| Compound | PRO-DMP | mdpi.com |

| Formula | C27 H37 N3 O2 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21 | mdpi.com |

| Unit Cell (a, b, c) [Å] | 11.23, 6.27, 17.07 | mdpi.com |

| Unit Cell (β) [°] | 97.46 | mdpi.com |

| Volume (ų) | 1193.3 | mdpi.com |

This table presents data for a cocrystal of Progesterone (PRO) with 2,6-diaminopyridine (B39239) (DMP).

The analysis of these and other related structures allows researchers to build accurate computational models of this compound and predict its three-dimensional structure and interactions with biological targets, guiding further research in the absence of its specific crystal structure.

Derivatization and Analog Development of 20 Methylpregn 4 Ene 3 One for Research Probes

Synthesis of Isotopically Labeled 20-Methylpregn-4-ene-3-one Analogs for Metabolic Tracing

Stable-isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. biorxiv.orgnih.gov By replacing certain atoms in the this compound structure with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/deuterium (B1214612), or ¹²C with ¹³C), researchers can create "tagged" versions of the molecule. nih.gov These labeled analogs are chemically identical to the parent compound in their biological activity but are distinguishable by mass spectrometry. nih.govnih.gov

The synthesis of such analogs could involve several established methods. For instance, deuterium could be introduced at specific positions via catalytic hydrogenation using deuterium gas or through reduction reactions with deuterium-donating reagents. Carbon-13 labels could be incorporated by starting the synthesis with a ¹³C-labeled precursor building block.

Once administered to a cellular or whole-organism model, the metabolic journey of the labeled analog can be monitored over time. biorxiv.orgnih.gov Mass spectrometry analysis of biological samples can identify the labeled parent compound and any metabolites that have retained the isotopic tag. nih.gov This approach provides quantitative insights into the rates of absorption, distribution, metabolism, and excretion, revealing the pathways the compound participates in and the structures of its metabolic byproducts. nih.govbohrium.com

Design and Synthesis of Chemically Modified this compound Derivatives

Chemical modification of the this compound structure serves to introduce new functionalities, alter its properties, and create derivatives for specific research purposes. These modifications often target reactive sites on the steroid nucleus or its side chain.

A significant area of development involves the synthesis of derivatives by incorporating heterocyclic rings. Research has demonstrated the efficient synthesis of thiazole-fused derivatives starting from a related precursor, (20S)-21-hydroxy-20-methylpregn-4-en-3-one, also known as bisnoralcohol. acs.orgnih.gov In one reported methodology, an epoxyketone derivative of the starting material is reacted with various substituted thiourea (B124793) derivatives in the presence of acetic acid. acs.org This reaction yields fused thiazole (B1198619) compounds, where the hydroxyl group is also acetylated. acs.org

This synthetic strategy has proven robust, allowing for the creation of a diverse library of analogs with different substituents. acs.orgnih.gov For example, N-phenyl, N-benzyl, and various substituted phenyl thioureas (with electron-donating or withdrawing groups) have been successfully used to generate a range of thiazole derivatives in good yields. acs.orgnih.gov The structures of these novel compounds have been confirmed through detailed spectroscopic analysis, including NMR, and in some cases, single-crystal X-ray diffraction. acs.org Another approach in steroid chemistry involves the use of lithium imidazole (B134444) to introduce an imidazole ring structure, a method that can achieve high yields. researchgate.net

Table 1: Examples of Synthesized Thiazole-Fused Derivatives from a Bisnoralcohol Precursor This table is based on research findings for derivatives synthesized from a closely related precursor.

| Entry | Thiourea Substituent | Product | Yield (%) |

| 1 | N-Phenyl | Fused Thiazole Derivative 7 | 94 |

| 2 | N-Benzyl | Fused Thiazole Derivative 9 | 94 |

| 3 | N-p-Tolyl | Fused Thiazole Derivative 10 | 92 |

| 4 | N-p-Methoxyphenyl | Fused Thiazole Derivative 11 | 90 |

| 5 | N-p-Fluorophenyl | Fused Thiazole Derivative 16 | 91 |

| 6 | N-p-Chlorophenyl | Fused Thiazole Derivative 18 | 92 |

| 7 | N-Naphthyl | Fused Thiazole Derivative 25 | 85 |

| 8 | N-2-Pyridyl | Fused Thiazole Derivative 26 | 91 |

| Data sourced from a study on the synthesis of thiazole-fused bisnoralcohol derivatives. acs.org |

To enhance the utility of this compound as a research probe, it can be conjugated to reporter molecules like fluorescent tags or biotin (B1667282). biosynth.comthermofisher.com These conjugates allow for the visualization and detection of the steroid's interactions and localization within cells or tissues.

Fluorescent Tags: Molecules like Fluorescein isothiocyanate (FITC) or Alexa Fluor dyes can be chemically linked to the steroid. biosynth.comthermofisher.com This creates a fluorescent analog that can be tracked using fluorescence microscopy, enabling researchers to visualize its uptake into cells and its subcellular distribution.

Biotinylation: The attachment of a biotin molecule to the steroid creates a high-affinity probe for detection and purification. biosynth.comthermofisher.com Biotin binds with extremely high affinity and specificity to avidin (B1170675) or streptavidin proteins. This interaction can be exploited in various biochemical assays, such as using enzyme-linked streptavidin (like horseradish peroxidase) for signal amplification in immunoassays or using streptavidin-coated beads to isolate binding partners of the steroid from a complex biological mixture. thermofisher.com

These conjugation strategies transform the core steroid into a versatile tool for a wide array of experimental techniques, including cellular imaging and affinity-based proteomics. biosynth.comthermofisher.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Assays

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. oncodesign-services.com They involve the systematic synthesis and biological testing of a series of related compounds to identify which structural features are critical for biological activity. oncodesign-services.comnih.gov By making small, deliberate changes to the molecular structure and observing the effect on a specific biological endpoint (e.g., enzyme inhibition, receptor binding), researchers can build a model of how the molecule interacts with its target. oncodesign-services.com

For derivatives of this compound, SAR studies are crucial for optimizing their properties. For instance, the library of thiazole-fused derivatives mentioned previously was subjected to evaluation for potential biological activity. acs.org By comparing the activity of derivatives with different substituents (e.g., chloro, fluoro, methyl groups at various positions on the phenyl ring), researchers can deduce key relationships. researchgate.net

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Steroid Analogs This table presents a conceptual framework for SAR analysis based on published research methodologies.

| Analog | Structural Modification | Biological Activity (e.g., IC₅₀ in µM) | SAR Interpretation |

| Lead Compound | Base Scaffold | 25.5 | Moderate Activity |

| Analog A | Addition of -OH group to phenyl ring | 8.2 | The hydroxyl group likely forms a key hydrogen bond with the target, enhancing binding affinity. researchgate.net |

| Analog B | Addition of -OCH₃ group to phenyl ring | 15.1 | The methoxy (B1213986) group may provide some beneficial interaction but is less effective than a hydroxyl group. |

| Analog C | Addition of -Cl group to phenyl ring | 12.8 | The electron-withdrawing nature and size of the chloro group improve potency over the lead compound. |

| Analog D | Addition of -NO₂ group to phenyl ring | 30.1 | The bulky nitro group may cause steric hindrance at the binding site, reducing activity. |

| IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency. Data is illustrative of SAR principles. researchgate.net |

Such studies provide a rational basis for the design of new, more potent, or more selective analogs for therapeutic or research applications. nih.gov

Biological and Pharmacological Research Applications of 20 Methylpregn 4 Ene 3 One in Vitro/preclinical Models

Use of 20-Methylpregn-4-ene-3-one in Cellular and Subcellular Assays for Mechanistic Studies

There is a lack of specific data in the scientific literature detailing the use of this compound in cellular and subcellular assays aimed at elucidating its mechanism of action.

No specific studies utilizing this compound in cell-free systems to assess its impact on enzyme activity or to identify potential inhibitory effects have been identified in the available literature.

While synthetic progestins are known to interact with various steroid receptors, including the progesterone (B1679170), glucocorticoid, androgen, and mineralocorticoid receptors, specific data on the receptor binding profile and transactivation capabilities of this compound are not documented. nih.govresearchgate.net The affinity of synthetic progestins for different steroid hormone receptors is a key determinant of their pharmacological profile. nih.gov

Table 1: Illustrative Receptor Binding Affinity of Various Synthetic Progestins (Data for this compound is not available)

| Compound | Progesterone Receptor (PR) Affinity (Relative to Progesterone) | Androgen Receptor (AR) Affinity (Relative to Dihydrotestosterone) | Glucocorticoid Receptor (GR) Affinity (Relative to Dexamethasone) |

| Medroxyprogesterone Acetate | High | Moderate | Moderate |

| Norethisterone | Moderate | Low | Negligible |

| Levonorgestrel | High | High | Negligible |

| Drospirenone | High | Low (Antagonist) | Low |

| This compound | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes to show the type of data typically generated in such assays and to highlight the absence of such data for the compound .

Application of this compound in Preclinical Animal Models for Pathway Elucidation (excluding therapeutic outcomes)

No preclinical animal studies focusing on the elucidation of biological pathways affected by the administration of this compound have been found in the reviewed scientific literature. Such studies are critical for understanding the in vivo effects of a compound on physiological and pathological processes.

Investigation of this compound in Endocrine Research Models (Focus on molecular mechanisms, not disorders)

There is no available research that specifically investigates the molecular mechanisms of this compound within endocrine research models. The study of synthetic progestins in such models is essential for understanding their impact on hormonal signaling and gene regulation. nih.govconicet.gov.ar

Theoretical and Computational Studies of 20 Methylpregn 4 Ene 3 One

Molecular Docking and Dynamics Simulations of 20-Methylpregn-4-ene-3-one with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a pregnane (B1235032) steroid like this compound, a primary biological target for investigation is the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the metabolism of xenobiotics, including many steroids. nih.govmdpi.com Docking studies can elucidate how the compound fits into the large, flexible, and hydrophobic ligand-binding pocket (LBP) of PXR. mdpi.complos.org Key interactions would involve the steroid's core structure with hydrophobic residues in the pocket, while the 3-keto group could act as a hydrogen bond acceptor. nih.govdtu.dk Other potential targets for docking studies include different nuclear receptors or enzymes involved in steroid metabolism and signaling, such as SHP1, where other steroid derivatives have been investigated. mdpi.comnih.gov For instance, docking simulations of pregnane derivatives with acetylcholinesterase and other enzymes have been used to predict binding affinity and interaction modes. researcher.life

Table 1: Potential Biological Targets and Key Interactions for this compound

| Potential Target | Target Class | Key Interactions to Investigate | Computational Method |

|---|---|---|---|

| Pregnane X Receptor (PXR) | Nuclear Receptor | Hydrophobic interactions with the steroid backbone; Hydrogen bonding with the C3-keto group. nih.govdtu.dk | Molecular Docking, MD Simulations |

| Glucocorticoid Receptor (GR) | Nuclear Receptor | Fit within the ligand-binding domain, influence of the C20-methyl group on binding conformation. conicet.gov.ar | Molecular Docking, MD Simulations |

| SHP1 | Protein Tyrosine Phosphatase | Allosteric or direct binding site interactions. mdpi.comnih.gov | Molecular Docking |

| Cytochrome P450 Enzymes (e.g., CYP3A4) | Metabolizing Enzyme | Orientation within the active site to predict potential sites of metabolism. mdpi.com | Molecular Docking |

Quantum Chemical Calculations on the Reactivity and Stereochemistry of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and stereochemical properties. researchgate.netniscpr.res.inniscpr.res.in

Stereochemistry: The stereochemistry of the pregnane skeleton is critical for its biological activity. Quantum chemical calculations can be used to determine the relative energies of different stereoisomers or conformers. For instance, calculations can predict the most stable conformation of the A-ring and the side chain at C17. Furthermore, these methods can model the transition states of reactions to predict the stereochemical outcome. For example, in the reduction of the C3-keto group, calculations could predict whether the resulting hydroxyl group is more likely to be in the α or β configuration. Such theoretical investigations into stereoselectivity have been applied to other steroid systems to explain experimental outcomes. core.ac.ukacs.org

Table 2: Application of Quantum Chemical Calculations to this compound

| Calculation Type | Property Investigated | Predicted Information |

|---|---|---|

| Geometry Optimization | Molecular Structure | Most stable 3D conformation, bond lengths, and angles. researchgate.net |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Reactivity Sites | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

| Molecular Electrostatic Potential (MEP) Mapping | Charge Distribution | Visualizes charge distribution, predicting sites for intermolecular interactions. |

| Vibrational Frequency Analysis | Spectroscopic Properties | Predicts theoretical IR and Raman spectra for comparison with experimental data. researchgate.net |

| Transition State Calculation | Reaction Stereochemistry | Determines activation energies for different reaction pathways to predict stereochemical outcomes. core.ac.uk |

Pharmacophore Modeling and Virtual Screening for Novel Pregnane-like Compounds

Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. plos.org Pharmacophore models are central to ligand-based drug design, especially when a set of active molecules is known. plos.org For pregnane-like compounds, a well-established target is the PXR. nih.govmdpi.com A pharmacophore model for human PXR activators has been developed based on known ligands. nih.govresearchgate.net This model consists of several key features that a molecule must possess to activate the receptor effectively. It prominently features multiple hydrophobic regions, which accommodate the bulky, nonpolar steroid scaffold, and at least one hydrogen bond acceptor, a role that can be filled by the C3-keto group of this compound. nih.govdtu.dk

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com The goal is to identify novel molecules, potentially with different core structures (scaffold hopping), that match the pharmacophore and are therefore predicted to be active at the target receptor. nih.gov This approach has been successfully used to identify novel activators of PXR from databases of existing drugs and other compounds. nih.gov By using a pharmacophore based on known PXR ligands, a virtual screen could identify new pregnane-like compounds or entirely novel structures that could mimic the biological activity of this compound at the PXR.

Table 3: Key Features of a Human PXR Ligand Pharmacophore Model

| Pharmacophore Feature | Description | Corresponding Feature in this compound |

|---|---|---|

| Hydrophobic Region 1 | Accommodates the A and B rings of the steroid. nih.gov | Cyclohexene A-ring and cyclohexane (B81311) B-ring |

| Hydrophobic Region 2 | Accommodates the C ring of the steroid. nih.gov | Cyclohexane C-ring |

| Hydrophobic Region 3 | Accommodates the D ring and side chain. nih.gov | Cyclopentane D-ring and C17 side chain |

| Hydrophobic Region 4 | An additional hydrophobic interaction point. nih.gov | Methyl groups at C10 and C13 |

| Hydrogen Bond Acceptor | Essential for anchoring the ligand in the binding pocket. nih.govdtu.dk | Oxygen atom of the C3-keto group |

Future Perspectives and Emerging Research Avenues for 20 Methylpregn 4 Ene 3 One

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in 20-Methylpregn-4-ene-3-one Research

The comprehensive understanding of the biological effects of this compound can be significantly enhanced through the application of omics technologies. thetruthaboutforensicscience.com These high-throughput approaches provide a holistic view of molecular interactions and pathways within a biological system. thetruthaboutforensicscience.com

Metabolomics , the systematic study of small molecules or metabolites in a biological sample, is a particularly powerful tool. endocrine-abstracts.orgnih.gov A specialized subset, known as steroidomics , focuses on the complete set of steroids and their metabolites. endocrine-abstracts.org By employing analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can map the metabolic fate of this compound. endocrine-abstracts.org This approach allows for a comprehensive assessment of even slight changes in steroid metabolic pathways, which is crucial for identifying potential biomarkers or understanding its mechanism of action. nih.gov

Proteomics , the large-scale study of proteins, complements metabolomics by identifying the protein targets through which this compound exerts its effects. By analyzing changes in protein expression and post-translational modifications upon cellular exposure to the compound, researchers can identify specific receptors, enzymes, and signaling pathways it modulates. The integration of metabolomics and proteomics can elucidate complex biochemical networks, offering a systems-biology perspective on the compound's activity. nih.gov

Table 1: Application of Omics Technologies in Steroid Research

| Omics Technology | Core Focus | Potential Application for this compound Research |

|---|---|---|

| Metabolomics (Steroidomics) | Comprehensive analysis of metabolites, particularly steroids and their derivatives, in a biological sample. endocrine-abstracts.orgnih.gov | Identifying metabolic pathways, degradation products, and off-target effects; discovering biomarkers of exposure or effect. |

| Proteomics | Large-scale study of the structure and function of proteins. thetruthaboutforensicscience.com | Identifying direct protein binding partners (e.g., receptors), downstream signaling targets, and understanding mechanisms of action. |

| Integrated Multi-Omics | Combining data from metabolomics, proteomics, genomics, and transcriptomics. nih.govnih.gov | Creating a holistic model of the compound's biological impact, from gene regulation to metabolic outcome, to fully characterize its physiological role. |

Novel Applications of this compound as a Chemical Biology Tool and Research Standard

Beyond potential therapeutic uses, this compound and its derivatives hold promise as specialized tools for chemical biology and as analytical standards. A closely related compound, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one, is already utilized as a chemical standard for techniques like NMR, mass spectrometry, and HPLC to characterize related compounds.

Potential applications include:

Analytical Standard : As a pure substance, this compound can serve as a reference standard for the identification and quantification of related steroid impurities or metabolites in various samples. The development of reliable analytical methods is essential for improving the early detection of disorders related to steroid metabolism. nih.gov

Synthetic Building Block : The pregnane (B1235032) skeleton is a versatile scaffold. This compound can be used as a starting material or intermediate for the synthesis of more complex or novel steroid-like compounds. biosynth.com

Chiral Auxiliary : The rigid, well-defined chiral structure of steroids makes them useful as chiral auxiliaries in asymmetric synthesis, helping to control the stereochemistry of chemical reactions to produce specific isomers.

Chemical Probe : By attaching fluorescent tags or affinity labels to the this compound structure, it could be converted into a chemical probe. Such probes are invaluable for visualizing and identifying the subcellular location of steroid receptors or binding proteins, thereby helping to unravel complex biological pathways.

Table 2: Potential Applications of this compound in Research

| Application Area | Description |

|---|---|

| Analytical Chemistry | Use as a certified reference material or impurity standard for quality control in pharmaceutical manufacturing and research. |

| Synthetic Chemistry | Serves as a precursor molecule for the elaboration of more complex steroidal structures with potentially new biological activities. |

| Chemical Biology | Development of molecular probes to study steroid-protein interactions and cellular uptake mechanisms. |

| Asymmetric Synthesis | Utilization of its rigid stereochemical framework to guide the formation of specific chiral centers in other molecules. |

Challenges and Opportunities in the Development of New Research Materials Based on this compound

The development of new materials and therapeutics based on the this compound scaffold is not without its challenges, each of which presents a corresponding opportunity for scientific advancement.

One of the primary challenges in steroid research is analytical complexity. researchgate.net Steroids often exist as large families of structurally similar isomers, making their separation and specific detection difficult. researchgate.net Furthermore, their low concentrations in biological fluids require highly sensitive and specific analytical techniques. nih.gov This challenge drives the opportunity to develop next-generation chromatographic and mass spectrometric methods with higher resolution and sensitivity, tailored for complex steroid analysis.

A key goal in modern steroid development is to engineer molecules with more precise, tissue-specific actions to separate desired anti-inflammatory or hormonal effects from adverse side effects. scripps.edu The structure of this compound offers a unique starting point. The opportunity lies in synthetic modification of its scaffold to create new analogs and then using high-throughput cellular assays to screen these compounds for specific activities. This process of "ligand class analysis" can lead to the development of highly selective molecules with improved therapeutic profiles. scripps.edu

Finally, understanding the complete structure-activity relationship is a persistent challenge. It can be difficult to predict how a small structural change, like the addition of a methyl group, will alter a compound's interaction with multiple receptors. This creates an opportunity for the increased use of computational modeling and molecular docking simulations to predict how derivatives of this compound will bind to various steroid receptors, helping to guide synthetic efforts toward more potent and selective compounds.

Q & A

Q. Q1. What experimental protocols are critical for ensuring reproducible synthesis of 20-Methylpregn-4-ene-3-one?

Methodological Answer :

- Stepwise Synthesis Documentation : Provide full synthetic pathways, including reaction conditions (temperature, catalysts, solvents), stoichiometry, and purification methods (e.g., recrystallization, HPLC). For novel compounds, report yields and spectral data (¹H/¹³C NMR, IR, HRMS) .

- Characterization Standards : Compare retention times (HPLC) and spectral profiles with literature or reference standards. For impurities, use hyphenated techniques like LC-MS to identify byproducts .

- Replication Guidelines : Include raw spectral data and chromatograms in supplementary materials, with explicit references to prior syntheses (e.g., Beilstein registry protocols) .

Q. Q2. Which analytical techniques are most robust for assessing the purity and structural integrity of this compound?

Methodological Answer :

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 240 nm for steroid backbones) and validate column efficiency (e.g., C18, 5 µm particle size). Include retention indices and spiking experiments with reference standards .

- Spectroscopic Confirmation : Employ 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities, particularly at C-20. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

- Purity Metrics : Report mass balance (≥98% by HPLC) and residual solvent analysis (GC-MS) per ICH Q3 guidelines .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of this compound across in vitro and in vivo models?

Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., cell lines, animal strains) and compare dose-response curves. Use meta-analysis to identify outliers or confounding variables (e.g., metabolic instability) .

- Error Propagation Analysis : Quantify uncertainties from biological variability (e.g., CV% for IC₅₀ values) and instrumentation (e.g., plate reader drift). Apply Bayesian statistics to reconcile conflicting EC₅₀ data .

- Mechanistic Follow-Up : Use knock-out models (CRISPR/Cas9) or isotopic labeling to isolate target pathways (e.g., steroid receptor binding vs. off-target effects) .

Q. Q4. What experimental designs are optimal for investigating the stereospecific interactions of this compound with nuclear hormone receptors?

Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with purified receptor ligand-binding domains (LBDs). Include enantiomeric controls (e.g., 20-epimer) to assess stereoselectivity .

- Structural Biology : Co-crystallize the compound with receptor LBDs (e.g., progesterone receptor) and resolve structures via cryo-EM or X-ray diffraction. Map hydrogen-bonding networks using PyMol .

- Computational Docking : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to predict binding affinities and compare with empirical ΔG values .

Q. Q5. How should researchers design comparative studies to evaluate this compound against structurally related analogs (e.g., 20-Hydroxypregn-4-en-3-one)?

Methodological Answer :

- SAR Framework : Systematically vary substituents (e.g., C-20 methyl vs. hydroxyl) and assay against shared targets (e.g., CYP17A1 inhibition). Use heatmaps to visualize potency trends .

- Pharmacokinetic Profiling : Compare oral bioavailability (AUC₀–₂₄), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal t₁/₂) across analogs .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate activity clusters. Report effect sizes (Cohen’s d) for significant comparisons .

Q. Q6. What strategies mitigate bias when interpreting conflicting data on the compound’s metabolic stability in hepatic microsomes?

Methodological Answer :

- Blinded Reanalysis : Re-process raw LC-MS/MS data (e.g., peak integration parameters) without prior knowledge of experimental groups. Use open-source tools like Skyline for transparency .

- Interlaboratory Validation : Share aliquots of microsomal preparations between labs to control for batch variability. Harmonize protocols (e.g., NADPH concentration, incubation time) .

- Error Budgeting : Decompose variability sources (e.g., enzymatic activity lot-to-lot differences vs. technical replicates) using mixed-effects models .

Methodological Best Practices

Q. Q7. How should researchers structure supplementary materials to enhance reproducibility of studies on this compound?

Guidelines :

- Raw Data Inclusion : Provide .FID files (NMR), .RAW chromatograms (HPLC/UPLC), and unprocessed spectra in open formats (e.g., mzML for MS) .

- Code Sharing : Publish scripts for statistical analysis (R/Python) and cheminformatics workflows (e.g., RDKit conformer generation) in GitHub repositories .

- Metadata Annotation : Tag datasets with DOI-linked experimental parameters (temperature, pH) using ISA-Tab standards .

Q. Q8. What criteria define a robust negative control in assays evaluating this compound’s enzymatic inhibition?

Recommendations :

- Isostructural Inactives : Use analogs with critical functional groups removed (e.g., C-3 ketone reduced to alcohol). Validate inactivity via dose-response (≥1 mM) .

- Solvent Controls : Match DMSO concentrations (<0.1% v/v) across all wells to exclude vehicle effects. Include "no enzyme" blanks to detect non-specific binding .

- Benchmark Inhibitors : Co-test with known inhibitors (e.g., ketoconazole for CYP3A4) to confirm assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.